molecular formula C13H21N B3074607 (2-Methylpropyl)(3-phenylpropyl)amine CAS No. 1021037-79-5

(2-Methylpropyl)(3-phenylpropyl)amine

Cat. No.: B3074607
CAS No.: 1021037-79-5
M. Wt: 191.31 g/mol
InChI Key: XUHQVMSAXOWBEL-UHFFFAOYSA-N
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Description

It is a secondary amine, characterized by the presence of a phenyl group and a branched alkyl chain attached to the nitrogen atom

Scientific Research Applications

(2-Methylpropyl)(3-phenylpropyl)amine has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (2-Methylpropyl)(3-phenylpropyl)amine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution of haloalkanes with amines. For instance, the reaction of 3-phenylpropyl bromide with 2-methylpropylamine under basic conditions can yield the desired product . The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the nucleophilic attack.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach could be the reductive amination of 3-phenylpropanal with 2-methylpropylamine in the presence of a reducing agent such as sodium cyanoborohydride. This method offers high yields and can be easily scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(2-Methylpropyl)(3-phenylpropyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or nitriles, while reduction can produce alkanes or alcohols. Substitution reactions can lead to a variety of derivatives, depending on the nature of the substituent introduced .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methylpropyl)(3-phenylpropyl)amine is unique due to the combination of its branched alkyl chain and phenyl group, which imparts distinct chemical and physical properties. This structural uniqueness allows it to interact differently with molecular targets compared to its simpler counterparts, making it valuable in various research and industrial applications .

Properties

IUPAC Name

2-methyl-N-(3-phenylpropyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N/c1-12(2)11-14-10-6-9-13-7-4-3-5-8-13/h3-5,7-8,12,14H,6,9-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUHQVMSAXOWBEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCCCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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